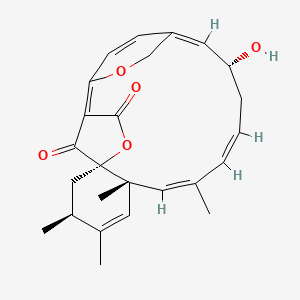
(3E,7Z,9R,11E,13E,14aR,17S,18aS)-6,9,10,14a,17,18-hexahydro-9-hydroxy-13,14a,16,17-tetramethyl-4,7-etheno-3,18a-methano-2H,18aH-1,5-benzodioxacyclohexadecin-2,19-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has garnered significant interest due to its potent biological activities, particularly its antitumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with the construction of the core structure, followed by the addition of hydroxyl and methyl groups under specific reaction conditions .
Industrial Production Methods
Industrial production of Spirohexenolide A is primarily achieved through fermentation processes using Streptomyces platensis. The fermentation broth is then subjected to extraction and purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Spirohexenolide A undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and methylated derivatives of Spirohexenolide A, which exhibit different biological activities .
Scientific Research Applications
Spirohexenolide A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying spiroketal formation and reactivity.
Biology: Investigated for its role in microbial metabolism and natural product biosynthesis.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Spirohexenolide A exerts its effects by binding to human macrophage migration inhibitory factor (MIF), inhibiting its cellular uptake and lysosomal localization. This interaction disrupts the normal function of MIF, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Spirohexenolide B: Another metabolite isolated from with similar structure and biological activity.
Spiroketal Compounds: A class of compounds with a spiroketal core, exhibiting various biological activities.
Uniqueness
Spirohexenolide A is unique due to its specific binding affinity to MIF and its potent antitumor activity across a range of cancer cell lines. Its structural complexity and the presence of multiple functional groups also contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C25H28O5 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(1E,5S,7S,10S,11Z,13Z,16R,17E)-16-hydroxy-7,8,10,12-tetramethyl-4,20-dioxatetracyclo[16.2.2.12,5.05,10]tricosa-1,8,11,13,17,21-hexaene-3,23-dione |
InChI |
InChI=1S/C25H28O5/c1-15-6-5-7-19(26)10-18-8-9-20(29-14-18)21-22(27)25(30-23(21)28)13-17(3)16(2)12-24(25,4)11-15/h5-6,8-12,17,19,26H,7,13-14H2,1-4H3/b6-5-,15-11-,18-10+,21-20+/t17-,19+,24+,25+/m0/s1 |
InChI Key |
SWMOMSBFRQXQAA-CZTBYGTHSA-N |
Isomeric SMILES |
C[C@H]1C[C@@]23C(=O)/C(=C\4/C=C/C(=C\[C@@H](C/C=C\C(=C/[C@@]2(C=C1C)C)\C)O)/CO4)/C(=O)O3 |
Canonical SMILES |
CC1CC23C(=O)C(=C4C=CC(=CC(CC=CC(=CC2(C=C1C)C)C)O)CO4)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


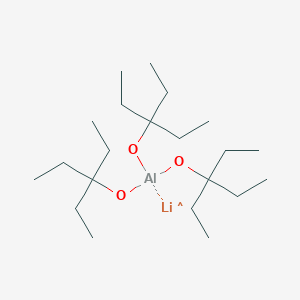
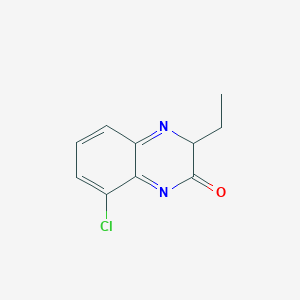
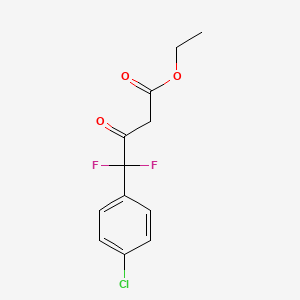
![2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12340874.png)
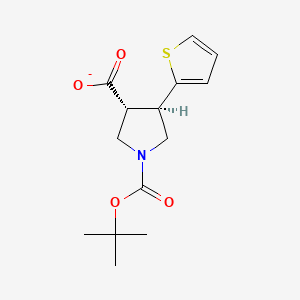
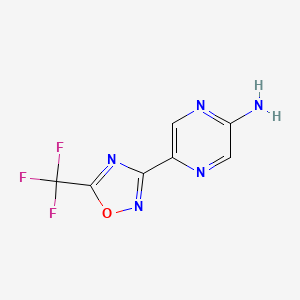
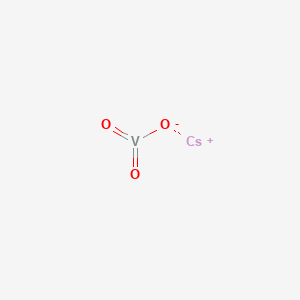
![4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340890.png)
![(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]acetic acid](/img/structure/B12340891.png)
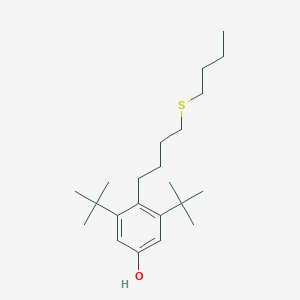
![3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate](/img/structure/B12340902.png)
![1-(4-chlorophenyl)-3-[(E)-1-[5-(cyanomethyl)thiophen-2-yl]ethylideneamino]urea](/img/structure/B12340904.png)
![1-Piperidineethanesulfonamide, 4-hydroxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340918.png)
![(2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one](/img/structure/B12340931.png)
